molecular formula C24H23N3O2 B590152 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol CAS No. 1331643-32-3

4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol

Cat. No. B590152
CAS RN: 1331643-32-3
M. Wt: 385.467
InChI Key: BCHPNTIJLIFVLF-VHXPQNKSSA-N
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Description

4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol, also known as 4-Azidoethoxybenzyl phenol (4-AEBP), is an organic compound that has been widely studied for its potential applications in a variety of scientific research fields. This compound is a phenol derivative, which is a type of organic compound that consists of an aromatic ring with a hydroxyl group attached to it. 4-AEBP has been studied for its potential to be used as a precursor in organic synthesis, as a ligand in coordination chemistry, and as a potential therapeutic agent.

Scientific Research Applications

  • Molecular Docking and Quantum Chemical Calculations : A study by Viji et al. (2020) explored a similar compound's structure and spectroscopic data through Density Functional Theory (DFT) calculations. The study delved into molecular parameters, intramolecular charge transfer, and molecular electrostatic potential, providing insights into the compound's potential biological effects based on molecular docking results.

  • Antimicrobial Activities : Research by Nessim et al. (2018) involved synthesizing novel tetrazole derivatives, including phenol derivatives, and testing them for antimicrobial action. This study highlights the compound's potential in developing antimicrobial agents.

  • Material Science and Polymer Synthesis : A study by Suresh et al. (2016) focused on synthesizing polymers with unique properties like enhanced photocrosslinking, which could have applications in material science and polymer engineering.

  • Corrosion Inhibition : Costa et al. (2021) conducted research on the application of imidazole derivative molecules, including phenol derivatives, in corrosion inhibition of carbon steel in acidic medium. Their study, found here, suggests potential applications in protecting metals from corrosion.

  • Electrochemical Studies : A study by Shabbir et al. (2016) on ON donor Schiff bases, which include phenol derivatives, delved into their electrochemical and biological activities. This research contributes to our understanding of these compounds in electrochemical applications.

  • Thermal and Structural Analysis : Kober et al. (2012) investigated vanadate complexes bearing an aryloxido ligand, providing insights into thermal stability and molecular structures. This research, found here, could have implications for the development of new materials with specific thermal properties.

properties

IUPAC Name

4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHPNTIJLIFVLF-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN=[N+]=[N-])/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747620
Record name 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol

CAS RN

1331643-32-3
Record name 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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